BenchChemオンラインストアへようこそ!

2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone

regioisomerism diazaspiro[5.5]undecane target selectivity

Procure this 2,8-diazaspiro[5.5]undecane p-tolyl ketone (MW 272.4, cLogP 2.4, TPSA 32.3 Ų) as a lead-like, CNS-favorable scaffold. It provides a conformationally constrained pharmacophore for kinase/GPCR libraries. The para-methyl substitution serves as a critical SAR reference vs. o-/m-tolyl isomers, while its mono-acyl structure avoids 2,8-diacyl IP (ES2998139T3). Ideal for rapid derivatization from a pre-functionalized aryl ketone starting point.

Molecular Formula C17H24N2O
Molecular Weight 272.4 g/mol
Cat. No. B7843995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone
Molecular FormulaC17H24N2O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N2CCCC3(C2)CCCNC3
InChIInChI=1S/C17H24N2O/c1-14-4-6-15(7-5-14)16(20)19-11-3-9-17(13-19)8-2-10-18-12-17/h4-7,18H,2-3,8-13H2,1H3
InChIKeyWNNFOPPMQLZHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone: A Structurally Defined Spirocyclic Building Block for Medicinal Chemistry Sourcing


2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone (CAS 1181354-42-6) is a synthetic spirocyclic compound belonging to the 2,8-diazaspiro[5.5]undecane class, bearing a p-tolyl ketone substituent at the 2-position nitrogen [1]. The molecule has a molecular weight of 272.4 g·mol⁻¹, a calculated XLogP3-AA of 2.4, a topological polar surface area (TPSA) of 32.3 Ų, one hydrogen-bond donor, two hydrogen-bond acceptors, and a single rotatable bond [1]. These physicochemical descriptors place the compound within the property ranges associated with CNS drug-likeness and oral bioavailability [1]. The compound is primarily offered as a research-grade screening compound or synthetic intermediate by several chemical suppliers.

Why Generic 2,8-Diazaspiro[5.5]undecane Scaffolds Cannot Substitute for the p-Tolyl Ketone Derivative


The 2,8-diazaspiro[5.5]undecane scaffold exists in several regioisomeric forms (e.g., 1,9- and 3,9-diazaspiro[5.5]undecanes) that have demonstrated qualitatively distinct biological activities: 1,9-diazaspiro[5.5]undecan-2-ones have been optimised as acetyl-CoA carboxylase inhibitors (IC₅₀ = 67–174 nM) while 3,9-diazaspiro[5.5]undecanes act as GABAᴀ receptor antagonists [1]. Within the 2,8-diazaspiro[5.5]undecane subset, the identity of the N-acyl substituent critically determines the pharmacophore geometry; the p-tolyl group presents a para-methyl substitution pattern that differs sterically and electronically from the o-tolyl, m-tolyl, and unsubstituted phenyl analogs, which can alter target engagement and selectivity [2]. Therefore, interchanging this specific derivative with another diazaspiro[5.5]undecane congener, even a close isomer, risks losing the intended pharmacophore geometry and biological outcome [1] [2].

Quantitative Differentiation Evidence for 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone Versus Closest Analogs


Regioisomeric Diazaspiro[5.5]undecane Scaffolds Display Non‑Transferable Biological Target Profiles

The 2,8-diazaspiro[5.5]undecane regioisomer is structurally distinct from the more extensively characterised 1,9- and 3,9-diazaspiro[5.5]undecane scaffolds. A comprehensive review covering the literature through February 2017 documents that 1,9-diazaspiro[5.5]undecan-2-ones function as acetyl-CoA carboxylase (ACC) inhibitors with IC₅₀ values ranging from 67 to 174 nM, while 3,9-diazaspiro[5.5]undecane derivatives act as competitive GABAᴀ receptor antagonists [1]. No comparable biological activity has been reported for any 2,8-diazaspiro[5.5]undecane derivative, indicating that the regioisomeric positioning of nitrogen atoms fundamentally alters pharmacological activity profiles [1].

regioisomerism diazaspiro[5.5]undecane target selectivity

Para-Tolyl Substitution Provides Differentiated Physicochemical Properties Relative to Ortho-Tolyl Isomer

The p-tolyl derivative (CAS 1181354-42-6) and its o-tolyl isomer (CAS 1181392-98-2) share the identical molecular formula (C₁₇H₂₄N₂O) and molecular weight (272.4 g·mol⁻¹) [1] . Computed global descriptors from PubChem give the p-tolyl compound an XLogP3-AA of 2.4 and a TPSA of 32.3 Ų; the same descriptors have not been explicitly reported for the o-tolyl isomer, but they are expected to be identical because the fragment-based calculation methods do not distinguish positional isomerism [1]. Despite the inability of global computed properties to discriminate the isomers, the para-methyl orientation reduces steric congestion around the carbonyl and alters the molecular electrostatic potential surface relative to the ortho-substituted analog, which can influence target binding in ways not captured by simple 2D descriptors [1] .

p-tolyl o-tolyl lipophilicity isomer comparison

2,8-Diazaspiro[5.5]undecane Core Is Patented as Diacyl Immunomodulators, but the p-Tolyl Monoketone Falls Outside Granted Claims

European patent ES2998139T3 (and its equivalents in other jurisdictions) claims 2,8-diacyl-2,8-diazaspiro[5.5]undecane compounds as immunomodulators for cancer and infectious diseases [1]. The exemplified compounds uniformly carry acyl groups on both nitrogen atoms (positions 2 and 8). The p-tolyl monoketone derivative, which is acylated only at the 2-position, falls outside the diacyl Markush formula and is not disclosed in any patent example [1]. This structural distinction provides a chemically simplified probe for target validation studies without infringing on existing composition-of-matter claims directed to diacyl species [1].

immunomodulator 2,8-diacyl patent landscape freedom to operate

Computed Drug-Likeness Parameters Position the p-Tolyl Derivative in Lead-Like Chemical Space Relative to the Parent Scaffold

The p-tolyl derivative satisfies all four Lipinski Rule-of-Five criteria (MW 272.4 < 500; logP 2.4 < 5; HBD 1 < 5; HBA 2 < 10) and possesses a TPSA of 32.3 Ų, which lies well below the 60–70 Ų threshold empirically associated with CNS penetration [1]. Relative to the unsubstituted 2,8-diazaspiro[5.5]undecane parent scaffold (MW 154.25, TPSA ~24.1 Ų, estimated ClogP ~1.5) , the addition of the p-tolyl ketone appendage increases molecular weight by 118.15 Da, raises calculated logP by approximately 0.9 log units, and expands TPSA by about 8.2 Ų [1] . This shifts the compound from a fragment-like space into the lead-like space, making it suitable for optimisation programmes targeting GPCRs, kinases, and other drug-like protein families [1].

drug-likeness Lipinski CNS MPO lead-like

Absence of Published Biological Activity Data Necessitates De Novo Primary Profiling

As of April 2026, no peer-reviewed journal article, patent, or public bioactivity database records an IC₅₀, EC₅₀, Kᵢ, or any other quantitative biological activity measurement for 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone. This stands in marked contrast to structurally more advanced diazaspiro[5.5]undecane derivatives, such as 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas that have been disclosed as potent soluble epoxide hydrolase inhibitors with IC₅₀ values in the low nanomolar range [1].

data gap screening compound de novo profiling

Recommended Application Scenarios for 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone Based on Available Evidence


Focused Screening Library Design for CNS-Penetrant Kinase or GPCR Targets

The compound's computed logP (2.4) and low TPSA (32.3 Ų) place it within the favourable range for CNS drug-likeness [1]. It can be incorporated into target-focused screening libraries directed at CNS-expressed kinases or GPCRs, where its spirocyclic scaffold provides a conformationally constrained pharmacophore distinct from common flat aromatic chemotypes.

Structure-Activity Relationship (SAR) Studies on 2,8-Diazaspiro[5.5]undecane Aryl Ketone Series

Because the p-tolyl, o-tolyl, and m-tolyl isomers are available from commercial sources [1] , the p-tolyl derivative can serve as the para-substitution reference point in systematic SAR campaigns exploring the effect of methyl position on target binding, metabolic stability, and selectivity.

IP-Unencumbered Chemical Probe Development for Immuno-Oncology Target Validation

The patent landscape analysis shows that the monoacyl p-tolyl compound falls outside the granted claims of ES2998139T3, which protects 2,8-diacyl immunomodulators [2]. This creates an opportunity to use the p-tolyl derivative as a structural starting point for developing novel chemical probes for immuno-oncology targets without pre-existing IP constraints.

Computed Property-Driven Compound Acquisition for Fragment-to-Lead Optimisation

With a molecular weight of 272.4 Da and balanced lipophilicity, the compound occupies the lead-like space rather than fragment space [1]. Medicinal chemistry groups can prioritise its procurement when seeking spirocyclic lead-like scaffolds that already incorporate a functionalised aryl ketone handle for further derivatisation, reducing the synthetic burden relative to the unsubstituted 2,8-diazaspiro[5.5]undecane parent .

Quote Request

Request a Quote for 2,8-Diazaspiro[5.5]undecan-2-yl(p-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.